molecular formula C26H23FN2O5S B2455083 ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate CAS No. 850932-68-2

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate

Cat. No.: B2455083
CAS No.: 850932-68-2
M. Wt: 494.54
InChI Key: CWFGMKFECXYURV-UHFFFAOYSA-N
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Description

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is a complex organic compound that features an indole core, a fluorophenyl group, and a sulfonylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the alkylation of the indole nitrogen with a 4-fluorobenzyl halide.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base.

    Acylation: The sulfonylated indole undergoes acylation with ethyl 4-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the indole core’s known activity in the central nervous system.

    Biological Research: The compound can be used to study the effects of sulfonyl and fluorophenyl groups on biological activity.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate involves its interaction with specific molecular targets. The indole core can interact with various receptors in the central nervous system, while the sulfonyl and fluorophenyl groups can modulate its activity and selectivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also feature the indole core, are well-known for their biological activity.

    Fluorophenyl Compounds: Fluoxetine (Prozac) is a well-known drug that features a fluorophenyl group.

    Sulfonyl Compounds: Sulfonylureas are a class of compounds used in the treatment of diabetes.

Uniqueness

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is unique due to the combination of these three functional groups, which can provide a synergistic effect in its activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-2-34-26(31)19-9-13-21(14-10-19)28-25(30)17-35(32,33)24-16-29(23-6-4-3-5-22(23)24)15-18-7-11-20(27)12-8-18/h3-14,16H,2,15,17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFGMKFECXYURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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